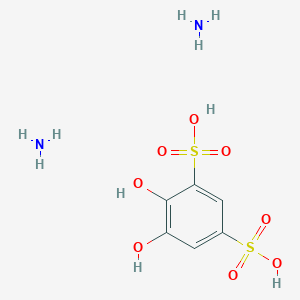

azane;4,5-dihydroxybenzene-1,3-disulfonic acid

Description

Azane;4,5-dihydroxybenzene-1,3-disulfonic acid is a sulfonic acid derivative known for its antioxidant properties. It is structurally similar to vitamin E and is used in various scientific and industrial applications . This compound is also referred to as 4,5-dihydroxy-1,3-benzenedisulfonic acid and is known for its ability to scavenge superoxide anions, making it valuable in biological research .

Properties

IUPAC Name |

azane;4,5-dihydroxybenzene-1,3-disulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2.2H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHVTKBSFOFYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.N.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-dihydroxybenzene-1,3-disulfonic acid can be synthesized through the sulfonation of pyrocatechol with oleum or by alkali fusion of 2-hydroxy-1,3,5-benzenetrisulfonic acid . The process involves introducing the tetrasodium salt of phenoltrisulfonic acid into sodium hydroxide at around 20°C. The temperature is then gradually raised to 160°C, and the reaction mixture is diluted with water and acidified with sulfuric acid. Sulfur dioxide is driven off, and the resulting solution is filtered to remove precipitated sodium sulfate .

Industrial Production Methods

Industrial production of 4,5-dihydroxybenzene-1,3-disulfonic acid follows similar synthetic routes but on a larger scale. The process ensures high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4,5-dihydroxybenzene-1,3-disulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,5-dihydroxybenzene-1,3-disulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a colorimetric reagent for detecting metals like iron, manganese, titanium, and molybdenum.

Medicine: Investigated for its anti-inflammatory properties and potential use in treating bowel diseases.

Industry: Used as a complexing agent and in the preparation of various chemical compounds.

Mechanism of Action

The mechanism of action of 4,5-dihydroxybenzene-1,3-disulfonic acid involves its antioxidant properties. It scavenges superoxide anions, reducing oxidative stress in biological systems. The compound interacts with reactive oxygen species, neutralizing them and preventing cellular damage . This activity is crucial in studying oxidative stress-related diseases and developing therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

- 3,4-dihydroxybenzenesulfonic acid

- 3,5-pyrocatecholdisulfonic acid

- 2-hydroxy-1,3,5-benzenetrisulfonic acid

Uniqueness

4,5-dihydroxybenzene-1,3-disulfonic acid stands out due to its dual hydroxyl groups and disulfonic acid moieties, which confer unique antioxidant properties. Its ability to form stable complexes with metals and its effectiveness as a superoxide anion scavenger make it particularly valuable in both research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.